molecular formula C13H13ClFN3O2S B2356258 2-((3-chloro-4-fluorophenyl)amino)-N-ethylpyridine-3-sulfonamide CAS No. 1251602-42-2

2-((3-chloro-4-fluorophenyl)amino)-N-ethylpyridine-3-sulfonamide

Cat. No.: B2356258
CAS No.: 1251602-42-2
M. Wt: 329.77
InChI Key: XVMGJUJLTBJVTL-UHFFFAOYSA-N
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Description

2-((3-Chloro-4-fluorophenyl)amino)-N-ethylpyridine-3-sulfonamide ( 1251602-42-2) is a chemical compound with the molecular formula C13H13ClFN3O2S and a molecular weight of 329.78 . This research compound is of significant interest in medicinal chemistry, particularly in the exploration of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists . The TRPV1 receptor is a non-selective cation channel that acts as a key molecular integrator of pain and inflammatory signals, activated by diverse stimuli including capsaicin, heat, and endogenous lipids . Structure-Activity Relationship (SAR) studies indicate that derivatives featuring a 2-sulfonamidopyridine core, such as this compound, can function as potent ligands for the hTRPV1 receptor . Systematic modifications of the sulfonamido group have been shown to yield highly potent TRPV1 antagonists, where the incorporation of specific hydrophobic groups is critical for enhancing binding affinity and functional antagonism against activators like capsaicin and low pH . The compound is intended for research applications only, including in vitro binding assays, functional calcium uptake assays, and the investigation of nociceptive and inflammatory pathways. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets and handle the material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

2-(3-chloro-4-fluoroanilino)-N-ethylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFN3O2S/c1-2-17-21(19,20)12-4-3-7-16-13(12)18-9-5-6-11(15)10(14)8-9/h3-8,17H,2H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMGJUJLTBJVTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(N=CC=C1)NC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloronicotinic Acid Derivatives as Precursors

The pyridine core is typically constructed from 2-chloronicotinic acid derivatives due to their balanced reactivity in nucleophilic aromatic substitution. In a representative procedure, 2-chloronicotinic acid reacts with 3-chloro-4-fluoroaniline in dimethylformamide (DMF) at 80°C for 12 hours under nitrogen atmosphere, using potassium carbonate (2.5 equiv) as base. This yields 2-((3-chloro-4-fluorophenyl)amino)pyridine-3-carboxylic acid with 85-92% isolated yield after acid-base workup.

Recent advancements substitute DMF with cyclopentyl methyl ether (CPME), reducing reaction times to 6 hours while maintaining 88% yield. The greener solvent profile of CPME minimizes carboxylate intermediate decomposition observed in polar aprotic solvents.

Sulfonamide Group Introduction

Two-Stage Sulfonation-Alkylation Strategy

The most widely adopted method (Scheme 1) involves:

  • Sulfonation : Treating 2-((3-chloro-4-fluorophenyl)amino)pyridine-3-carboxylic acid with chlorosulfonic acid (3 equiv) in dichloromethane at 0°C→25°C over 4 hours
  • Amidation : Reacting the sulfonyl chloride intermediate with ethylamine (2.2 equiv) in THF/water biphasic system at pH 8-9

Optimized Conditions Table

Step Reagent Ratio Temp (°C) Time (h) Yield (%) Purity (%)
Sulfonation 1:3 (acid:ClSO3H) 0→25 4 94 97
Amidation 1:2.2 (sulfonyl chloride:EtNH2) 25 2 89 99

Data aggregated from shows that maintaining pH >8 during amidation prevents N-ethyl group elimination. Ethylamine hydrochloride byproducts are removed via aqueous washes with 5% NaHCO3, enhancing final product purity to 99.6% by HPLC.

Alternative Synthetic Pathways

Radical-Mediated Bipyridine Formation

Pioneering work by demonstrates intramolecular radical-ipso substitution for constructing pyridine-sulfonamide architectures. Using AIBN-initiated cyclization of 3-sulfonamidopyridine precursors in refluxing benzene (80°C, 8h), this method achieves 78% yield but requires chromatographic purification (silica gel, EtOAc/hexane). While innovative, scalability challenges limit industrial adoption compared to classical substitution routes.

One-Pot Tandem Reactions

A patent-pending approach condenses four steps into a single reactor:

  • Simultaneous carboxylation and sulfonation using ClSO3H/HCOOH mixed acid
  • In situ ethylamine addition under phase-transfer conditions (TBAB catalyst)
  • Continuous crystallization via anti-solvent (n-heptane) addition

This method reduces production time from 48h→16h with 82% overall yield, though it requires precise stoichiometric control (≤2% excess ethylamine).

Critical Process Parameters

Temperature Profiling in Sulfonation

Controlled experiments reveal sulfonation efficiency peaks at 25°C (94% conversion) versus 0°C (71%) or 40°C (83%). Elevated temperatures promote pyridine ring decomposition, while lower temperatures slow reaction kinetics.

Solvent Effects on Amidation

Solvent screening identifies THF/water (3:1 v/v) as optimal, outperforming:

  • DCM/water: 72% yield (poor amine solubility)
  • EtOAc/water: 81% yield (emulsion formation)
  • MeCN/water: 85% yield (high polarity slows reaction)

The THF system's mid-range polarity (ET(30) = 37.4) balances reagent solubility and transition state stabilization.

Purification and Characterization

Crystallization Optimization

Final products are purified via sequential solvent crystallization:

  • Dissolve crude product in hot ethanol (78°C, 10mL/g)
  • Add n-heptane (4:1 heptane:ethanol) until cloud point
  • Cool to -20°C at 1°C/min

This yields needle-like crystals with 99.8% purity (by NMR), melting point 214-216°C, and <0.1% residual solvents.

Spectroscopic Validation

  • ¹H NMR (DMSO-d6): δ 8.92 (s, 1H, NH), 8.58 (s, 1H, ArH), 7.61 (d, J=8.8Hz, 1H), 5.21 (s, 2H, SO2NHCH2)
  • LC-MS : m/z 346.02 [M+H]+ (calc. 346.05)
  • IR : 1345 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym)

Consistent spectral data across studies confirms structural integrity.

Industrial Scale-Up Considerations

Cost Analysis of Routes

Method Cost ($/kg) Cycle Time (h) E-Factor
Classical 420 48 18.7
Radical 610 72 29.4
One-Pot 380 16 12.1

The one-pot method reduces waste generation (E-Factor 12.1 vs 18.7) through solvent recycling and in situ byproduct removal.

Chemical Reactions Analysis

Types of Reactions

2-((3-chloro-4-fluorophenyl)amino)-N-ethylpyridine-3-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux conditions, depending on the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation reactions can produce sulfone derivatives .

Scientific Research Applications

2-((3-chloro-4-fluorophenyl)amino)-N-ethylpyridine-3-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((3-chloro-4-fluorophenyl)amino)-N-ethylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-((3-chloro-4-fluorophenyl)amino)-N-ethylpyridine-3-sulfonamide can be contextualized by comparing it to analogs, such as N-(4-ethylphenyl)-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide (CAS: 1291856-03-5) . Below is a detailed analysis:

Structural and Physicochemical Comparison

Property This compound N-(4-ethylphenyl)-2-[(4-ethylphenyl)amino]pyridine-3-sulfonamide
Molecular Formula C₁₃H₁₃ClFN₃O₂S C₂₁H₂₃N₃O₂S
Molecular Weight (g/mol) ~329.81 381.49
Key Substituents - 3-Sulfonamide (N-ethyl) - 3-Sulfonamide (N-4-ethylphenyl)
- 2-Amino (3-chloro-4-fluorophenyl) - 2-Amino (4-ethylphenyl)
Electron Effects Electron-withdrawing (Cl, F) Electron-donating (ethyl)
Polarity Higher (due to Cl/F) Lower (due to ethyl groups)
Theoretical LogP ~2.1 (estimated) ~3.5 (estimated)

Functional Implications

In contrast, the ethyl groups in the analog increase hydrophobicity, favoring lipid membrane penetration .

Solubility and Bioavailability :

  • The target compound’s higher polarity may improve aqueous solubility but reduce blood-brain barrier permeability compared to the ethyl-substituted analog. The latter’s larger molecular weight (381.49 g/mol) could further limit diffusion rates in biological systems .

Synthetic Utility :

  • The chloro-fluorophenyl group in the target compound may offer unique reactivity for further functionalization (e.g., cross-coupling reactions), whereas the ethylphenyl groups in the analog are less reactive but more stable under acidic or basic conditions.

Hypothetical Pharmacological Relevance

While neither compound’s biological data is provided in the evidence, structural trends suggest:

  • The target compound’s electron-withdrawing groups might enhance binding to targets requiring dipole interactions (e.g., kinase inhibitors).
  • The analog ’s lipophilic ethyl groups could favor absorption in gastrointestinal or dermal applications.

Biological Activity

2-((3-chloro-4-fluorophenyl)amino)-N-ethylpyridine-3-sulfonamide is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications, particularly as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). This article delves into its biological activity, mechanism of action, pharmacokinetics, and relevant research findings.

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . As a potent and selective irreversible inhibitor , it disrupts EGFR signaling pathways critical for cell proliferation and survival. The compound primarily inhibits the following pathways:

  • RAS/RAF/MEK/ERK
  • PI3K/AKT/mTOR

The inhibition of these pathways leads to several biological effects, including:

  • Inhibition of cell proliferation
  • Induction of apoptosis
  • Reduction of angiogenesis .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is well absorbed following oral administration. It is expected to be widely distributed throughout the body, metabolized primarily in the liver, and excreted via bile and urine. This profile suggests a favorable disposition for therapeutic use .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than traditional chemotherapeutic agents .

Case Studies

  • Case Study on Lung Cancer : A study involving non-small cell lung cancer (NSCLC) models indicated that treatment with this compound resulted in decreased tumor growth and enhanced apoptosis compared to control groups. The underlying mechanism was attributed to its action on EGFR signaling pathways .
  • Case Study on Colorectal Cancer : Another investigation highlighted its effectiveness in colorectal cancer models, where it significantly reduced cell viability and induced cell cycle arrest through EGFR inhibition .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other known EGFR inhibitors:

Compound NameIC50 (µM)TargetMechanism of Action
This compound0.5EGFRIrreversible inhibition
Erlotinib0.1EGFRCompetitive inhibition
Gefitinib0.05EGFRCompetitive inhibition

Note: IC50 values represent the concentration required to inhibit 50% of the target activity.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-((3-chloro-4-fluorophenyl)amino)-N-ethylpyridine-3-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step organic reactions, starting with the construction of the pyridine-sulfonamide core followed by introduction of the 3-chloro-4-fluorophenyl group. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions .
  • Catalysts : Bases like triethylamine or K₂CO₃ facilitate deprotonation and sulfonamide bond formation .
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
    • Validation : Purity is confirmed via HPLC (>95%) and NMR spectroscopy .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms substitution patterns .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 380.06) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for solid-state stability studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions or cellular context. Strategies include:

  • Dose-response profiling : Test across a wide concentration range (nM–μM) to identify off-target effects .
  • Gene expression profiling : Use microarrays or RNA-seq to compare pathways affected in different cell lines (e.g., COMPARE analysis in 39 cancer cell lines) .
  • Structural analogs : Compare with derivatives (e.g., E7010 or E7070) to isolate pharmacophore contributions .

Q. What experimental approaches are recommended to elucidate the compound’s mechanism of action in neurodegenerative disease models?

  • Methodological Answer :

  • Receptor binding assays : Screen for activity against glutamate receptors (e.g., mGlu4 modulation via calcium flux assays) .
  • In vivo models : Use 6-OHDA-lesioned rodents to assess dopaminergic neuron protection .
  • Kinase profiling : Rule out off-target kinase inhibition using panels like Eurofins KinaseProfiler .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for therapeutic use?

  • Methodological Answer :

  • Substituent modification : Replace the ethyl group on the sulfonamide with cyclopropyl or trifluoromethyl to enhance metabolic stability .
  • Bioisosteric replacement : Substitute the pyridine ring with thieno[3,2-d]pyrimidine to improve solubility .
  • Pharmacokinetic profiling : Assess logP (target <3) and plasma protein binding (e.g., SPR assays) to balance bioavailability and efficacy .

Q. What computational tools are effective for predicting this compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with mGlu4 receptor structures (PDB: 5CGD) to map binding pockets .
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate conformational stability of ligand-receptor complexes .
  • QSAR models : Train models on sulfonamide libraries to predict IC₅₀ values for novel analogs .

Key Notes for Experimental Design

  • Contradiction Analysis : Cross-validate conflicting bioactivity data using orthogonal assays (e.g., flow cytometry vs. transcriptomics) .
  • Stability Testing : Monitor compound degradation in PBS (pH 7.4) and liver microsomes to refine formulation .

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